molecular formula C17H15F3N2O6 B4277605 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

Cat. No. B4277605
M. Wt: 400.31 g/mol
InChI Key: XYNNCNXGQOGHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide, also known as TFB-TBOA, is a potent inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in treating neurological disorders such as epilepsy, stroke, and Alzheimer's disease. In

Scientific Research Applications

3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in treating neurological disorders. The compound's ability to inhibit EAAT3, a glutamate transporter protein, has been shown to reduce excitotoxicity and improve cognitive function in animal models of epilepsy, stroke, and Alzheimer's disease. Additionally, 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has been shown to enhance the efficacy of other drugs used to treat these disorders, suggesting a potential role as an adjunct therapy.

Mechanism of Action

3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide works by inhibiting the activity of the EAAT3 protein, which is responsible for transporting glutamate, the primary excitatory neurotransmitter in the brain. By inhibiting EAAT3, 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide reduces the amount of glutamate available to activate receptors, thereby reducing excitotoxicity and improving cognitive function. The precise mechanism by which 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide interacts with EAAT3 is still under investigation.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has been shown to have a range of biochemical and physiological effects in animal models. These include reducing excitotoxicity, improving cognitive function, and enhancing the efficacy of other drugs used to treat neurological disorders. 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has also been shown to have a favorable safety profile, with no significant side effects observed in animal studies.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has several advantages for use in lab experiments. Its potent inhibitory activity against EAAT3 makes it a useful tool for studying the role of glutamate transporters in neurological disorders. Additionally, 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide's ability to enhance the efficacy of other drugs makes it a promising candidate for use in combination therapies. However, the complex synthesis method and the need for specialized equipment and knowledge may limit its use in some labs.

Future Directions

There are several potential future directions for research involving 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further investigation into the precise mechanism of action of 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide could help identify new targets for drug development. Finally, studies investigating the long-term safety and efficacy of 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide in humans are needed to determine its potential as a therapeutic agent for neurological disorders.

properties

IUPAC Name

3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O6/c1-26-13-3-10(4-14(8-13)27-2)16(23)21-11-5-12(22(24)25)7-15(6-11)28-9-17(18,19)20/h3-8H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNNCNXGQOGHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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